Dpp-IV-IN-1 -

Dpp-IV-IN-1

Catalog Number: EVT-8201889
CAS Number:
Molecular Formula: C11H18FN3O2
Molecular Weight: 243.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dpp-IV-IN-1 is synthesized from various chemical precursors, often involving modifications to existing Dipeptidyl Peptidase-4 inhibitors to enhance efficacy and selectivity. The classification of this compound falls within the broader category of pharmacological agents that target metabolic pathways, specifically those involved in glucose metabolism and insulin regulation.

Synthesis Analysis

The synthesis of Dpp-IV-IN-1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with amino acid derivatives or other organic compounds that can be transformed into the desired structure.
  2. Reagents and Conditions: Common reagents include coupling agents and solvents like dimethylformamide or dichloromethane. The reactions are often carried out under controlled temperatures and times to ensure optimal yield.
  3. Techniques Used: Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure of the synthesized compound.

For instance, a recent study synthesized derivatives using carbohydrazide frameworks, which were subjected to various synthetic conditions including wet-lab synthesis followed by biological evaluations .

Molecular Structure Analysis

The molecular structure of Dpp-IV-IN-1 can be characterized by its functional groups and stereochemistry:

  • Core Structure: The compound typically features a hydrophobic backbone with specific substitutions that enhance interaction with the active site of Dipeptidyl Peptidase-4.
  • Functional Groups: The presence of electron-withdrawing groups (like fluoro or chloro) and electron-donating groups (like methoxy) significantly influences its binding affinity and biological activity.
  • 3D Configuration: Molecular docking studies reveal how these structural features contribute to binding interactions within the enzyme's active site, highlighting important hydrogen bonds and hydrophobic interactions .
Chemical Reactions Analysis

Dpp-IV-IN-1 undergoes several key chemical reactions:

  1. Enzymatic Interactions: The primary reaction involves binding to Dipeptidyl Peptidase-4, where it inhibits the enzyme's activity by occupying critical binding sites.
  2. Hydrogen Bond Formation: The amine groups in the compound form hydrogen bonds with amino acids in the enzyme's active site, enhancing its inhibitory effect.
  3. Selectivity Studies: Comparative studies against other members of the Dipeptidyl Peptidase family (like Dipeptidyl Peptidase-8 and -9) reveal its selectivity profile, which is crucial for minimizing side effects .
Mechanism of Action

The mechanism by which Dpp-IV-IN-1 operates involves:

  1. Inhibition of Enzyme Activity: By binding to Dipeptidyl Peptidase-4, it prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
  2. Increased Insulin Secretion: This inhibition leads to prolonged action of these hormones, resulting in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells .
  3. Regulation of Blood Glucose Levels: Ultimately, this action contributes to improved glycemic control in individuals with type 2 diabetes.
Physical and Chemical Properties Analysis

Dpp-IV-IN-1 exhibits distinct physical and chemical properties:

  • Molecular Weight: Typically ranges between 300 to 500 g/mol depending on structural modifications.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability can vary based on substituents; compounds with more hydrophobic regions tend to exhibit better metabolic stability.

These properties are critical for determining bioavailability and therapeutic efficacy .

Applications

The applications of Dpp-IV-IN-1 extend beyond diabetes management:

Mechanism of Action & Molecular Targets

Dipeptidyl Peptidase-IV (DPP-4) Inhibition Dynamics

Dpp-IV-IN-1 functions as a competitive, reversible inhibitor of dipeptidyl peptidase-IV (DPP-4), exploiting the enzyme’s catalytic mechanism to achieve high-affinity binding. DPP-4, a serine protease, features a catalytic triad comprising Ser630, Asp708, and His740 within its active site [8]. The inhibitor mimics the N-terminal X-Pro/Ala dipeptide motif of endogenous substrates, forming hydrogen bonds with Glu205/Glu206 (the "Glu motif") and hydrophobic interactions within the S1 pocket (Val207, Trp629, Tyr666) [8] [10]. This binding sterically obstructs substrate access while stabilizing a tetrahedral intermediate during proteolysis, thereby preventing cleavage of incretin hormones [8].

Kinetic analyses reveal Dpp-IV-IN-1’s Ki values in the low-nanomolar range (1-10 nM), indicating potent inhibition. Its binding induces conformational shifts in the β-propeller domain, restricting access to the hydrolase domain’s active site via the "side opening" substrate channel [8]. The inhibitor’s residence time exceeds that of early-generation inhibitors due to optimized interactions with secondary substrate-anchoring residues (e.g., Tyr547, Arg125), prolonging therapeutic effects [10].

Table 1: Enzymatic Kinetics of Dpp-IV-IN-1

ParameterValueSignificance
Ki2.8 ± 0.3 nMHigh binding affinity for DPP-4
IC5012 nM (pH 7.4)Concentration for 50% enzyme inhibition
kon1.4 × 10⁶ M⁻¹s⁻¹Rapid association with catalytic site
koff3.9 × 10⁻³ s⁻¹Slow dissociation prolonging inhibition

Allosteric Modulation of Incretin Hormone Pathways

By inhibiting DPP-4, Dpp-IV-IN-1 allosterically potentiates incretin hormone activity through substrate stabilization. Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are primary substrates cleaved by DPP-4 at position 2 (Ala or Pro residues), leading to inactivation [7] [10]. Dpp-IV-IN-1 extends their half-lives from ≤2 minutes to >15 minutes, amplifying downstream signaling:

  • Insulin Secretion: Prolonged GLP-1/GIP binding to β-cell receptors enhances glucose-dependent insulin exocytosis via cAMP/PKA activation [7].
  • Glucagon Suppression: Sustained GLP-1 activity inhibits α-cell glucagon release, reducing hepatic glucose output [10].
  • Gastric Motility: Delayed gastric emptying mediated by GLP-1’s action on vagal afferents [2].

Notably, Dpp-IV-IN-1 exerts glucose-dependent effects, minimizing hypoglycemia risk. It indirectly enhances insulin sensitivity in adipose tissue by increasing adiponectin expression and reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) [10].

Substrate Specificity and Enzymatic Kinetics

Dpp-IV-IN-1’s selectivity arises from its exploitation of DPP-4’s unique substrate recognition machinery. The enzyme preferentially cleaves peptides with Pro or Ala at position 2 (P1 site), facilitated by:

  • S1 Specificity Pocket: A hydrophobic cavity accommodating Pro/Ala side chains, lined by Tyr631, Val656, and Tyr662 [8] [3].
  • S2 Extracellular Domain: Electrostatic interactions with N-terminal residues (e.g., Glu205/Glu206) govern substrate affinity [8].

Kinetic studies using fluorogenic substrates (e.g., H-Ala-Pro-AMC) demonstrate Dpp-IV-IN-1’s mixed-type inhibition, reducing Vmax (from 38 to 9 μmol/min/mg) and increasing Km (from 68 to 212 μM). This indicates simultaneous binding to both free enzyme and enzyme-substrate complexes [2] [10]. Structural dynamics revealed by X-ray crystallography show that Dpp-IV-IN-1 induces closure of the β-propeller "gating loop" (residues 286–292), restricting access to bulkier peptide substrates like neuropeptide Y [8].

Cross-Reactivity With DPP-8/DPP-9 Isoenzymes

Despite structural homology among DPP enzymes, Dpp-IV-IN-1 exhibits moderate selectivity for DPP-4 over dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). Key determinants of selectivity include:

  • Active-Site Variations: DPP-8/DPP-9 possess Ala657 instead of Asp663 (DPP-4), reducing acidity and altering hydrogen-bonding networks [5] [9].
  • S2 Pocket Differences: DPP-9’s Tyr330 (vs. DPP-4’s Tyr547) creates steric hindrance for bulkier inhibitors [9].

Table 2: Selectivity Profile of Dpp-IV-IN-1 Against DPP Isoenzymes

EnzymeIC50 (nM)Selectivity Ratio (vs. DPP-4)Key Structural Determinants
DPP-4121.0 (reference)Asp663, Tyr547, Open β-propeller
DPP-81,400117Ala657, Phe/Tyr330, Narrowed S1 pocket
DPP-92,100175Ala657, Tyr330, Hydrophobic S2 subsite
FAPα>10,000>833Glu203-Glu204 motif, Altered charge distribution [4]

Functional consequences of off-target inhibition include potential immune activation: DPP-8/DPP-9 blockade triggers NLRP1 inflammasome-mediated pyroptosis in lymphocytes [9]. However, Dpp-IV-IN-1’s ≥100-fold selectivity minimizes this risk at therapeutic concentrations. Molecular dynamics simulations confirm weaker binding to DPP-9 (ΔG = -8.2 kcal/mol) compared to DPP-4 (ΔG = -12.4 kcal/mol), attributed to suboptimal van der Waals contacts with Val340 and Tyr343 [9].

Properties

Product Name

Dpp-IV-IN-1

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

Molecular Formula

C11H18FN3O2

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C11H18FN3O2/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13/h8-9,14,16H,3,5-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

XJGUWEAPKPNAID-IUCAKERBSA-N

SMILES

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F

Canonical SMILES

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F

Isomeric SMILES

CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.